2-Chloromethyl-1-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-1-propyl-1H-imidazole is a chemical compound with the molecular formula C7H11ClN2. It belongs to the class of imidazole derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-1-propyl-1H-imidazole typically involves the reaction of 1-propyl-1H-imidazole with chloromethylating agents. One common method is the reaction of 1-propyl-1H-imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals and improves the overall safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-1-propyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst like acetic acid can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups such as azides, thiols, and ethers.
Oxidation: Imidazole N-oxides.
Reduction: 1-Propyl-1H-imidazole.
Scientific Research Applications
2-Chloromethyl-1-propyl-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloromethyl-1-propyl-1H-imidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The imidazole ring can also interact with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Propyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethyl-1-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a propyl group, which may affect its physical properties and reactivity.
2-Chloromethyl-1-methyl-1H-imidazole: Contains a methyl group, leading to different steric and electronic effects compared to the propyl derivative.
Uniqueness
2-Chloromethyl-1-propyl-1H-imidazole is unique due to the presence of both the chloromethyl and propyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of functionalized imidazole derivatives .
Properties
CAS No. |
737751-90-5 |
---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
2-(chloromethyl)-1-propylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6H2,1H3 |
InChI Key |
SDGTYLIZZURAEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CN=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.